N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide
Description
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a spiro[5.5]undecane ring system, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The imidazole ring and carboxamide group further contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-20-14-18-13-15(20)16(22)19-9-12-21-10-7-17(8-11-21)5-3-2-4-6-17/h13-14H,2-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFYBQCEHTIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)NCCN2CCC3(CCCCC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-azaspiro[55]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide typically involves multiple steps One common approach is to start with the formation of the spiro[55]undecane core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the formation of the carboxamide group, typically through amidation reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide: This compound features a similar spirocyclic structure but with a triazole ring instead of an imidazole ring.
2-{3-azaspiro[5.5]undecan-3-yl}ethan-1-ol: This compound has a similar spirocyclic core but with an ethanol group instead of the imidazole and carboxamide groups.
Uniqueness
N-[2-(3-azaspiro[5.5]undecan-3-yl)ethyl]-3-methylimidazole-4-carboxamide is unique due to its combination of a spirocyclic structure with an imidazole ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
